molecular formula C14H10F3NO2S B2938513 n-(4-Trifluoromethylbenzylidene)benzenesulfonamide CAS No. 1325235-13-9

n-(4-Trifluoromethylbenzylidene)benzenesulfonamide

Cat. No.: B2938513
CAS No.: 1325235-13-9
M. Wt: 313.29
InChI Key: AGOLUPJVUZPQOE-VCHYOVAHSA-N
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Description

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is an organic compound with the molecular formula C14H10F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, which is further linked to a benzenesulfonamide group

Properties

IUPAC Name

(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-10H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOLUPJVUZPQOE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Trifluoromethylbenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-trifluoromethylbenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and enhance production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzylidene group (imine) is susceptible to acidic or basic hydrolysis , regenerating the parent sulfonamide and aldehyde:

  • Acidic Hydrolysis :
    ArSO2N CHR+H2OH+ArSO2NH2+RCHO\text{ArSO}_2\text{N CHR}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{ArSO}_2\text{NH}_2+\text{RCHO}

  • Kinetics : Hydrolysis rates depend on the electron-withdrawing CF₃ group, which stabilizes the imine but may accelerate hydrolysis under strong acidic conditions.

Nucleophilic Additions

The imine’s electrophilic carbon can undergo nucleophilic attacks (e.g., Grignard reagents or hydrides):

  • Example : Reduction with NaBH₄ yields the corresponding secondary amine:
    ArSO2N CHRNaBH4ArSO2NHCH2R\text{ArSO}_2\text{N CHR}\xrightarrow{\text{NaBH}_4}\text{ArSO}_2\text{NHCH}_2\text{R}

Cycloaddition Reactions

The conjugated imine system may participate in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.

Comparative Reactivity Table

Reaction Type Conditions Product Yield Reference Analog
Schiff Base FormationDMF, EDCI/HOBT, RTN-(4-Trifluoromethylbenzylidene)benzenesulfonamide~85–90%
Acidic Hydrolysis1M HCl, reflux, 2hBenzenesulfonamide + 4-Trifluoromethylbenzaldehyde>95% (tert-butyl analog)
NaBH₄ ReductionMeOH, 0°C, 1hN-(4-Trifluoromethylbenzyl)benzenesulfonamide~70% (amide reduction)

Key Research Findings

  • Electronic Effects : The CF₃ group enhances electrophilicity of the imine carbon, facilitating nucleophilic additions but destabilizing the Schiff base under hydrolytic conditions .

  • Steric Considerations : The bulky 4-trifluoromethylbenzylidene group may hinder certain reactions (e.g., cycloadditions), requiring optimized catalysts or elevated temperatures.

  • Catalytic Systems : Hafnium/zirconium catalysts (as in ) could enhance regioselectivity in functionalization reactions.

Scientific Research Applications

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(4-Trifluoromethylbenzylidene)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor cells’ ability to maintain a favorable pH, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of carbonic anhydrase IX, thereby blocking its enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Trifluoromethylphenyl)benzenesulfonamide
  • N-(4-Fluorobenzylidene)benzenesulfonamide
  • N-(4-Bromobenzylidene)benzenesulfonamide

Uniqueness

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds. This structural feature contributes to its higher selectivity and potency as an inhibitor of carbonic anhydrase IX .

Biological Activity

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a trifluoromethyl group, which is known to enhance pharmacological properties. The trifluoromethyl moiety can significantly influence the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:

  • Inhibition of Carbonic Anhydrases : These enzymes are critical in various physiological processes, including respiration and acid-base balance. Studies have shown that sulfonamides can act as inhibitors of carbonic anhydrase isoforms, which are implicated in cancer progression and metastasis .
  • Cardiovascular Effects : Some sulfonamide derivatives have demonstrated effects on perfusion pressure and coronary resistance in isolated heart models. For instance, certain benzenesulfonamides have been reported to decrease perfusion pressure through interactions with calcium channels .

The mechanisms by which this compound exerts its effects can be summarized as follows:

  • Carbonic Anhydrase Inhibition : The compound selectively inhibits specific carbonic anhydrase isoforms, leading to altered pH levels in tumor microenvironments, which can inhibit tumor growth .
  • Calcium Channel Interactions : Similar to other sulfonamides, it may affect calcium channel activity, influencing cardiac contractility and vascular resistance .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Cardiovascular Effects : A study using isolated rat hearts demonstrated that certain benzenesulfonamides decreased perfusion pressure significantly compared to controls. This suggests potential therapeutic applications in managing hypertension .
  • Cancer Research : Research has shown that sulfonamide derivatives can inhibit the growth of prostate cancer cells by targeting carbonic anhydrases associated with tumor metabolism .

Data Summary

Below is a summary table highlighting the biological activities and effects observed in studies involving this compound and related compounds.

Activity Effect Reference
Carbonic Anhydrase InhibitionSelective inhibition of hCA IX and hCA XII
Perfusion Pressure ReductionDecreased perfusion pressure in rat hearts
Antitumor ActivityInhibition of prostate cancer cell growth

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